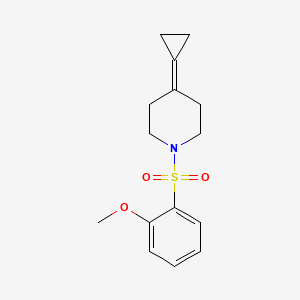

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine

Description

Propriétés

IUPAC Name |

4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUKNIHGJKJEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine serves as an intermediate in the synthesis of more complex piperidine derivatives. Its reactivity allows for the formation of various sulfoxides and sulfones, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its biological activity , which includes potential antimicrobial, antifungal, and anticancer properties. The sulfonyl group can interact strongly with proteins, potentially inhibiting their functions and affecting various biochemical pathways .

Medicine

The medicinal applications are particularly promising. Research indicates that piperidine derivatives can exhibit anti-inflammatory and analgesic effects . Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in chronic inflammatory conditions .

Case Studies

- Anticancer Activity : A study on piperidine derivatives highlighted their potential against various cancer cell lines. Compounds similar to 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine demonstrated significant antiproliferative effects on HepG2 (liver cancer) and A431 (skin cancer) cell lines, with mechanisms involving the inhibition of topoisomerase IIα, crucial for DNA replication .

- Anti-inflammatory Properties : Research into related piperidine compounds showed substantial inhibition of inflammatory markers in vitro. The compounds were effective in reducing inflammation induced by lipopolysaccharide (LPS) in RAW264.7 cells, indicating their potential therapeutic role in treating inflammatory diseases .

- Drug Development : The compound's structure allows for modifications that can enhance its pharmacokinetic properties. For instance, altering the methoxyphenyl group may improve binding affinity to target proteins or receptors involved in disease processes .

Data Table: Comparative Analysis of Piperidine Derivatives

Mécanisme D'action

The mechanism of action of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine with three classes of compounds: sulfonamide-containing piperidines , cyclopropane-fused heterocycles , and small-molecule enzyme inhibitors .

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide Derivatives: The 2-methoxyphenyl sulfonyl group in the target compound differs from the simpler tosyl group in 1-(Tosyl)piperidine.

Cyclopropane Modifications :

- Unlike 4-Cyclopropylpiperidine, which binds sigma receptors with moderate affinity, the cyclopropylidene group in the target compound introduces a double bond, rigidifying the piperidine ring. This could enhance selectivity for enzymes requiring planar transition states (e.g., kinases) over G-protein-coupled receptors .

Enzyme Inhibitor Analogs :

- SB-3CT, a sulfonamide-containing MMP inhibitor, highlights the role of sulfonyl groups in coordinating catalytic zinc ions. While 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine lacks a zinc-binding thiol group, its sulfonyl moiety might still interact with polar residues in enzyme active sites, albeit with lower potency .

Activité Biologique

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound features a cyclopropylidene group and a methoxyphenylsulfonyl moiety, which contribute to its unique pharmacological properties. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The synthesis of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of bases like DBU. This method allows for the formation of the desired piperidine structure with high yield and purity, adhering to green chemistry principles to minimize environmental impact .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity and specificity to various targets .

Pharmacological Effects

Research has indicated that piperidine derivatives exhibit a range of pharmacological effects, including:

- Analgesic Activity : Some studies suggest that derivatives similar to 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine may possess pain-relieving properties.

- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.

- Neuropharmacological Effects : There is emerging evidence that piperidine derivatives could influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Analgesic | Pain relief | |

| Anti-inflammatory | Reduces inflammation | |

| Neuropharmacological | Modulates neurotransmitter systems |

Case Studies

Several studies have explored the biological effects of related piperidine compounds, providing insight into the potential applications of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine:

- Analgesic Properties : A study demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models, suggesting a mechanism involving opioid receptors .

- Anti-inflammatory Activity : Research indicated that certain piperidine derivatives reduced cytokine production in vitro, highlighting their potential as anti-inflammatory agents .

- Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.